molecular formula C23H22N2O4S B2768842 2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005299-10-4

2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2768842
CAS No.: 1005299-10-4
M. Wt: 422.5
InChI Key: MKGWECTZDFRUIF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a methoxyphenoxy group, a thiophene ring, and a tetrahydroquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the methoxyphenoxy intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of the tetrahydroquinoline core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling of the thiophene-2-carbonyl group: This can be done using a coupling reagent like EDCI or DCC in the presence of a base.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiophene-2-carbonyl moiety, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Quinones, phenolic derivatives.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological activity studies: The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in pharmacological research.

Medicine

    Drug development: Due to its complex structure, the compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide analogs: Compounds with similar structures but different substituents on the phenoxy or thiophene rings.

    Other acetamides: Compounds with different core structures but similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-18-7-9-19(10-8-18)29-15-22(26)24-17-6-11-20-16(14-17)4-2-12-25(20)23(27)21-5-3-13-30-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGWECTZDFRUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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